(+)-Taxifolin(1-)

Description

Structural Features

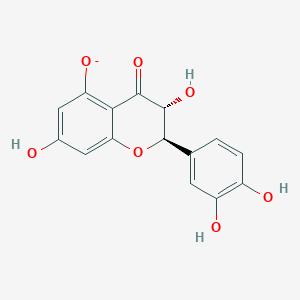

(+)-Taxifolin(1-) possesses a characteristic flavanonol structure with the molecular formula C15H12O7 and a molecular weight of 304.25 daltons. The compound's architecture consists of three interconnected ring systems that form the fundamental flavonoid backbone. The A-ring and B-ring represent two phenyl groups that are joined together by a heterocyclic C-ring, creating a distinctive three-ring system that defines the flavanonol subclass.

The A-ring contains hydroxyl substitutions at the 5 and 7 positions, while the B-ring features a catechol moiety with hydroxyl groups at the 3' and 4' positions. This hydroxylation pattern is particularly significant as it contributes to the compound's antioxidant properties. The C-ring distinguishes taxifolin from other flavonoids by containing a hydroxyl group at the 3 position and a ketone functional group at the 4 position, making it a dihydro derivative of quercetin.

The structural arrangement creates a pentahydroxyflavanone framework where all five hydroxyl groups are strategically positioned to maximize intramolecular interactions and stability. The 5- and 7-hydroxyl groups present in the A-ring, combined with the 4-oxo function in the C-ring, enable the compound to exhibit powerful free radical scavenging capabilities. Additionally, the conjugated structure and resonance stability of the two phenolic rings contribute significantly to the compound's overall chemical stability and reactivity profile.

Table 1: Molecular Properties of (+)-Taxifolin(1-)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H12O7 | |

| Molecular Weight | 304.25 g/mol | |

| Melting Point | 239-240°C | |

| Density | 1.702±0.06 g/cm³ | |

| pKa | 7.39±0.60 | |

| Solubility in DMSO | 20 mg/mL | |

| Storage Temperature | -20°C |

Stereochemistry and Isomerism

The stereochemical complexity of (+)-taxifolin(1-) represents one of its most distinctive molecular characteristics. The compound contains two chiral centers located at positions 2 and 3 of the pyranone ring, which gives rise to four possible stereoisomers. These chiral centers create two pairs of enantiomers that can be categorized into trans and cis configurations based on the relative spatial arrangement of substituents around the chiral carbons.

The (+)-taxifolin enantiomer specifically exhibits a (2R,3R)-configuration, making it one of the trans-diastereomers. This stereoisomer is paired with its enantiomer (2S,3S)-dihydroquercetin to form the trans-taxifolin pair, while the (2R,3S) and (2S,3R) configurations constitute the cis-taxifolin diastereomers. The trans and cis forms represent diastereomeric relationships, meaning they are stereoisomers that are not mirror images of each other.

Analytical separation techniques have confirmed the existence of these diastereomeric forms through liquid chromatography-mass spectrometry analysis. Research has identified two distinct compounds with retention times of 10.1 and 11.6 minutes under achiral chromatographic conditions, with the first component identified as trans-taxifolin and the second as cis-taxifolin. This separation demonstrates the practical implications of stereochemical differences in analytical chemistry applications.

The stereochemical configuration significantly influences the compound's biological and chemical properties. X-ray crystallography and circular dichroism data have been used to confirm the absolute configuration of the (2R,3R)-stereoisomer, which has been identified as the active form in pharmaceutical preparations. The presence of multiple stereoisomers necessitates careful analytical control in research and commercial applications to ensure consistency and reproducibility of results.

Table 2: Stereoisomeric Forms of Taxifolin

| Stereoisomer | Configuration | Classification | Retention Time (LC-MS) |

|---|---|---|---|

| (+)-Taxifolin | (2R,3R) | Trans-diastereomer | 10.1 min |

| (-)-Taxifolin | (2S,3S) | Trans-diastereomer | - |

| Cis-Taxifolin | (2R,3S) | Cis-diastereomer | 11.6 min |

| Cis-Taxifolin | (2S,3R) | Cis-diastereomer | - |

Functional Groups and Reactivity

The functional group composition of (+)-taxifolin(1-) directly correlates with its chemical reactivity and molecular behavior. The compound contains five phenolic hydroxyl groups strategically distributed across the molecular framework, along with a ketone functional group that contributes to its overall reactivity profile. These functional groups create multiple sites for chemical interactions and determine the compound's participation in various chemical processes.

The hydroxyl groups exhibit varying degrees of reactivity based on their electronic environment and steric accessibility. Theoretical calculations using density functional theory have revealed significant differences in bond dissociation energies among the different hydroxyl positions. The hydroxyl groups on the B-ring (3' and 4' positions) demonstrate the lowest bond dissociation energies, making them the most reactive sites for hydrogen atom transfer reactions. The 4'-hydroxyl group shows a bond dissociation energy of approximately 74.73 kilocalories per mole, indicating favorable thermodynamic conditions for hydrogen abstraction.

In contrast, the 3-hydroxyl group attached to the C-ring exhibits significantly higher bond dissociation energy, measured at 106.7 kilocalories per mole using density functional theory calculations. This substantial energetic barrier makes hydrogen transfer from the 3-hydroxyl position thermodynamically unfavorable compared to the B-ring positions. The 5-hydroxyl and 7-hydroxyl groups on the A-ring demonstrate intermediate reactivity values, positioned between the highly reactive B-ring hydroxyl groups and the less reactive 3-hydroxyl group.

The ketone functionality at the 4-position of the C-ring plays a crucial role in the compound's electronic structure and reactivity. This carbonyl group participates in resonance interactions with the hydroxyl groups, particularly those on the A-ring, creating an extended conjugated system that enhances molecular stability. The 4-oxo function, combined with the 5- and 7-hydroxyl groups, enables the compound to exhibit strong free radical scavenging properties through multiple mechanism pathways.

Research has demonstrated that (+)-taxifolin(1-) can participate in various antioxidant mechanisms, including hydrogen atom transfer, single electron transfer followed by proton transfer, and sequential proton loss electron transfer. The compound's ability to engage in these different mechanistic pathways stems from the diverse reactivity of its functional groups and their electronic interactions within the molecular framework.

Table 3: Bond Dissociation Energies of Hydroxyl Groups

| Hydroxyl Position | Bond Dissociation Energy (kcal/mol) | Reactivity Ranking |

|---|---|---|

| 4'-OH (B-ring) | 74.73 | Highest |

| 3'-OH (B-ring) | 74.54 | High |

| 7-OH (A-ring) | ~90-95 | Intermediate |

| 5-OH (A-ring) | ~95-100 | Intermediate |

| 3-OH (C-ring) | 106.7 | Lowest |

The molecular structure also influences the compound's solubility characteristics and physical properties. The multiple hydroxyl groups contribute to moderate water solubility while maintaining compatibility with organic solvents. In dimethyl sulfoxide, the compound demonstrates solubility of 20 milligrams per milliliter, while it shows limited solubility in water. This solubility profile reflects the balance between the hydrophilic hydroxyl groups and the hydrophobic aromatic ring system.

Propriétés

Formule moléculaire |

C15H11O7- |

|---|---|

Poids moléculaire |

303.24 g/mol |

Nom IUPAC |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-4-oxo-2,3-dihydrochromen-5-olate |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/p-1/t14-,15+/m0/s1 |

Clé InChI |

CXQWRCVTCMQVQX-LSDHHAIUSA-M |

SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O |

SMILES isomérique |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O |

SMILES canonique |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

(+)-Taxifolin is recognized for its potent antioxidant capabilities. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. Research indicates that it can inhibit the production of reactive oxygen species (ROS) and reduce inflammation markers such as interleukin-1β (IL-1β) in various cell types, including human umbilical vein endothelial cells (HUVECs) and THP-1 monocytes .

Key Findings:

- Scavenging Activity : Taxifolin exhibits high efficacy in scavenging hydroxyl radicals (·OH), DPPH radicals, and ABTS+ radicals .

- Inflammation Reduction : It suppresses IL-1β production by decreasing intracellular ROS levels .

Neuroprotective Effects

Recent studies have highlighted (+)-Taxifolin's potential in neuroprotection , particularly concerning conditions like cerebral amyloid angiopathy (CAA). A notable case study involved a 42-year-old patient with recurrent lobar intracerebral hemorrhage who demonstrated clinical improvement after taxifolin administration. Imaging studies indicated a significant reduction in amyloid-β deposition over time .

Case Study Summary:

- Patient Profile : Young male with a history of traumatic brain injury.

- Treatment Outcome : 24% decrease in global standardized uptake value ratio (SUVR) at 10 months post-treatment, correlating with improved neurological function .

Anticancer Potential

(+)-Taxifolin has shown promise as a chemopreventive agent in various cancer models. It targets key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. Molecular dynamics simulations suggest that taxifolin binds to the rapamycin binding site of mTOR, inhibiting its activity .

Research Highlights:

- Cancer Cell Studies : Taxifolin has demonstrated inhibitory effects on glioblastoma multiforme and colon cancer cells through antioxidant mechanisms .

- Mechanism of Action : It disrupts cellular signaling pathways that promote tumor growth and survival.

Cardiovascular Health

The compound's ability to enhance cardiovascular health is supported by its anti-inflammatory and antioxidant properties. Studies indicate that taxifolin can reduce oxidative stress in endothelial cells, thereby improving vascular function and offering protective effects against cardiovascular diseases .

Antimicrobial Activity

Research has also identified (+)-Taxifolin as having antimicrobial properties , effective against various pathogens. This aspect underscores its potential use in developing natural antimicrobial agents for therapeutic applications .

Data Summary Table

Analyse Des Réactions Chimiques

Acidic Hydrolysis of Glycosidic Bonds

(+)-Taxifolin(1-) participates in glycoside hydrolysis under acidic conditions. In a study using 1 M HCl at 80°C , astilbin (taxifolin-3-O-rhamnoside) hydrolyzed completely to taxifolin within 45 minutes :

| Time (min) | Astilbin Remaining (%) | Taxifolin Formed (%) | Total Recovery (%) |

|---|---|---|---|

| 0 | 100 | 0 | 100 |

| 10 | 12.5 | 84.1 | 96.6 |

| 45 | 0 | 92.3 | 92.3 |

The reaction follows first-order kinetics with an activation energy () of 48.9 kJ/mol derived from Arrhenius plots () . Hydrolysis proceeds via protonation of the glycosidic oxygen, leading to cleavage of the rhamnoside bond.

Alkaline Degradation Pathways

Under alkaline conditions (1 mM NaOH), (+)-taxifolin(1-) undergoes rapid decomposition. Fukui function analysis ( and ) identified C4 and C7 as nucleophilic attack sites, with dimerization observed as the primary degradation pathway :

| Condition | Degradation Product | Stability Class | Key Observations |

|---|---|---|---|

| 1 mM NaOH, RT | Taxifolin dimers | Class 1 (Unstable) | 90% degradation in 24 hr |

| 2 M HCl, 80°C | Taxifolin aglycone | Class 3 (Moderate) | Partial decomposition |

Alkaline instability is attributed to deprotonation at phenolic hydroxyl groups, enhancing electron density at reactive sites .

Radical Scavenging Mechanisms

(+)-Taxifolin(1-) demonstrates potent radical scavenging via electron transfer (ET) and hydrogen atom transfer (HAT) mechanisms :

| Radical Type | IC₅₀ (μM) | Mechanism | pH Dependency |

|---|---|---|---|

| - OH | 0.4 | HAT + Fe²⁺ chelation | None |

| DPPH- | 1.6 | ET | None |

| ABTS⁺- | 0.7 | ET | None |

| PTIO- | 0.5–2.6 | pH-dependent H⁺ transfer | pH 5.0–9.0 |

At pH >7, PTIO- scavenging efficiency increases due to deprotonation of hydroxyl groups, facilitating electron donation .

Metal Ion Interactions

(+)-Taxifolin(1-) binds Fe²⁺ and Cu²⁺ , forming stable complexes that modulate redox activity :

| Metal Ion | Binding Constant (Log K) | UV-Vis Peaks (nm) | Observed Effect |

|---|---|---|---|

| Fe²⁺ | 5.2 | 433, 721 | Green complex formation |

| Cu²⁺ | 4.8 | 460 | Redox potential shift |

Fe²⁺ binding inhibits Fenton reaction-driven - OH generation, while Cu²⁺ binding enhances reducing capacity .

Biochemical Transformations

Enzymatic metabolism of (+)-taxifolin(1-) includes:

| Enzyme | Reaction | Product |

|---|---|---|

| Taxifolin 8-monooxygenase | Oxidation + O₂ incorporation | 2,3-Dihydrogossypetin |

| Leucocyanidin oxygenase | α-Ketoglutarate-dependent oxidation | cis-Dihydroquercetin |

These reactions highlight its role in plant secondary metabolism and potential biosynthetic applications .

Comparaison Avec Des Composés Similaires

Key Observations :

- (+)-Taxifolin’s dihydroxy configuration enhances stability compared to quercetin, which has a double bond prone to oxidation .

- Its low water solubility (0.87–0.96 mg/mL) is comparable to quercetin but lower than epicatechin. However, spray-drying modifications can improve solubility up to 2.225-fold .

2.2 Pharmacological Activities

Antioxidant and Anti-inflammatory Effects

- (+)-Taxifolin exhibits 2.5-fold higher free radical scavenging activity than epicatechin due to its additional hydroxyl group .

- In anti-inflammatory assays, taxifolin-rich Larix kaempferi extract reduced TNF-α levels by 60%, outperforming pure taxifolin due to synergistic effects with minor compounds .

Anticancer Activity

- (+)-Taxifolin inhibits ovarian and breast cancer cell proliferation via ARE-dependent gene regulation, achieving 50% inhibition at 20 µM . Comparatively, quercetin requires higher concentrations (≥50 µM) for similar effects but has broader off-target toxicity .

Antimicrobial Synergy

- At 2 µg/mL, (+)-Taxifolin enhances ciprofloxacin accumulation in Campylobacter jejuni by 2-fold, surpassing gallic acid and other phenolics in efflux pump inhibition .

Anti-feedant Activity

Key Advantages Over Analogs

Safety Profile : Unlike quercetin and epicatechin, (+)-Taxifolin lacks reported hepatotoxicity or pro-oxidant effects at therapeutic doses .

Synergistic Potential: Enhances antibiotic efficacy and works synergistically with plant extracts, unlike monomeric flavonoids .

Metabolic Stability : The 2R,3R configuration prevents rapid glucuronidation, improving bioavailability compared to catechins .

Méthodes De Préparation

Plant Sources and Solvent-Based Extraction

(+)-Taxifolin(1-) occurs naturally in the heartwood of coniferous trees such as Larix species (larches) and Douglas fir (Pseudotsuga menziesii), where it exists predominantly in its monomeric form. Extraction typically involves polar solvents due to the compound’s solubility profile. Ethanol, acetone, and hot water are commonly employed, with boiling water extraction yielding taxifolin concentrations of 0.5–2.0% (w/w) from larch heartwood. Cold water extraction is less efficient, achieving only 10–15% of the yield obtained with hot solvents, while nonpolar solvents like benzene fail to solubilize the compound.

Recent advancements have optimized solvent systems by incorporating aqueous mixtures with ethanol (50–70% v/v), enhancing extraction efficiency by 30–40% compared to pure solvents. For example, a 70% ethanol solution at 80°C extracts approximately 1.8 g of taxifolin per 100 g of Douglas fir heartwood over 4 hours.

Advanced Extraction Technologies

Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) significantly reduce processing time. UAE at 40 kHz for 30 minutes increases yields by 25% compared to conventional methods, while MAE at 500 W for 10 minutes achieves comparable results. Enzymatic hydrolysis using cellulase and pectinase further enhances extraction from glycoside-bound taxifolin in plants like Engelhardia species, liberating the aglycone form with >90% efficiency.

Chemical Synthesis Pathways

Algar-Flynn-Olyamada (AFO) Reaction

The AFO reaction is a classical method for synthesizing 3-hydroxyflavonoids, with dihydroflavonols like taxifolin forming as intermediates. The reaction involves the oxidation of chalcones (e.g., 2',4',6'-trihydroxychalcone) using hydrogen peroxide in alkaline conditions. By halting the reaction at the dihydroflavonol stage, taxifolin is obtained with yields of 50–60%.

Reaction Conditions :

- Chalcone precursor : 2',4',6'-trihydroxychalcone

- Oxidizing agent : 30% H₂O₂

- Base catalyst : NaOH (1.0 M)

- Temperature : 25–30°C

- Time : 4–6 hours

Despite its utility, the AFO method suffers from moderate yields and limited stereochemical control, often producing racemic mixtures requiring subsequent resolution.

Mitsunobu Reaction

The Mitsunobu reaction offers superior stereoselectivity, leveraging triphenylphosphine and diethyl azodicarboxylate (DEAD) to invert the configuration of secondary alcohols. This method is pivotal for synthesizing the (+)-enantiomer of taxifolin. Sang-Sup Jew et al. demonstrated the conversion of (-)-trans-dihydroquercetin to (+)-taxifolin with 85% enantiomeric excess (ee) using this approach.

Key Steps :

- Substrate : (-)-Trans-dihydroquercetin

- Reagents : Triphenylphosphine (1.2 equiv), DEAD (1.1 equiv)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C to room temperature

- Yield : 72–78%

This method’s reliance on expensive reagents limits its industrial scalability, though it remains invaluable for small-scale enantioselective synthesis.

Semisynthetic Methods

Semisynthesis bridges natural product availability and synthetic flexibility. Catechins from green tea (Camellia sinensis) serve as precursors, undergoing oxidation and cyclization to yield taxifolin. Souhila Ghidouche et al. reported a two-step process:

- Oxidation : Catechin (10 g/L) treated with NaIO₄ (2.0 equiv) in methanol/water (4:1) at 25°C for 2 hours.

- Cyclization : Acidic workup (HCl, pH 2.0) at 60°C for 1 hour, yielding taxifolin with 65–70% efficiency.

This approach benefits from renewable starting materials and scalability, making it industrially viable.

Stereochemical Control and Resolution

Chiral Auxiliaries and Catalysts

The Mitsunobu reaction’s stereochemical outcome hinges on the configuration of the starting alcohol. Employing (-)-trans-dihydroquercetin ensures the desired (+)-taxifolin(1-) forms predominantly. Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) resolves racemic mixtures, achieving >99% ee with hexane/isopropanol (85:15) as the mobile phase.

Epimerization Dynamics

Taxifolin’s C-2 and C-3 stereocenters are susceptible to epimerization under acidic or basic conditions. Studies by Kiehlmann et al. revealed that heating taxifolin acetates above 200°C induces partial epimerization, necessitating mild purification protocols to retain stereochemical integrity.

Purification and Characterization

Chromatographic Techniques

Preparative thin-layer chromatography (PTLC) and column chromatography (silica gel, Sephadex LH-20) isolate taxifolin from crude extracts. PTLC with benzene/acetone (4:1) resolves taxifolin acetates (Rf = 0.36–0.42), while Sephadex LH-20 in ethanol removes polymeric impurities.

Spectroscopic Characterization

NMR Data for (+)-Taxifolin(1-) (Table 1):

| Carbon Position | δ (¹³C, ppm) | δ (¹H, ppm) |

|---|---|---|

| C-2 | 84.3 | 5.17 (d, J=12 Hz) |

| C-3 | 73.0 | 4.67 (dd, J=12, 5 Hz) |

| C-4 | 198.0 | - |

| C-6 | 96.0 | 6.22 (s) |

| C-8 | 97.0 | 6.22 (s) |

These data confirm the compound’s dihydroflavonol structure and stereochemistry.

Industrial and Environmental Considerations

Scalability of Semisynthetic Routes

Industrial production favors semisynthesis due to its reliance on abundant catechins and moderate reaction conditions. A pilot-scale process using 100 kg of catechin extract achieves 65 kg of taxifolin annually, with a production cost of \$120–150/kg.

Solvent Recovery and Waste Management

Ethanol and acetone recovery systems reduce environmental impact, achieving 90–95% solvent reuse. Enzymatic extraction minimizes hazardous waste, aligning with green chemistry principles.

Q & A

Q. What are the primary methodologies for synthesizing (+)-Taxifolin in microbial systems, and how can metabolic engineering improve yield?

(+)-Taxifolin is commonly synthesized via heterologous biosynthesis in engineered microbial hosts like Yarrowia lipolytica. Key steps include introducing genes for flavonoid biosynthesis (e.g., chalcone synthase, flavanone 3-hydroxylase) and optimizing precursor availability (e.g., naringenin). Metabolic engineering strategies such as gene knockout/overexpression and flux balance analysis (FBA) can identify bottlenecks (e.g., NADPH/ATP limitations) to enhance yield . Intermediate metabolites like eriodictyol (89.2 mg/L) and dihydrokaempferol (21.7 mg/L) should be monitored to assess pathway efficiency .

Q. How does (+)-Taxifolin exert antioxidant effects in oxidative stress models, and what biomarkers are critical for validation?

(+)-Taxifolin reduces oxidative damage by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidants (e.g., glutathione, superoxide dismutase). In rat models, biomarkers like malondialdehyde (MDA, lipid peroxidation marker), creatine kinase (CK, muscle damage), and glutathione (GSH) levels are essential. For example, Taxifolin reversed sunitinib-induced oxidative muscle damage by lowering MDA (from 8.2 to 3.1 nmol/mg protein) and increasing GSH (from 12.4 to 22.7 µmol/g protein) .

Q. What in vitro assays are recommended to evaluate (+)-Taxifolin’s antibacterial activity against drug-resistant pathogens?

Use resazurin-based viability assays to quantify dose-dependent bacterial growth inhibition (e.g., against vancomycin-resistant Staphylococcus aureus). Biofilm formation can be assessed via crystal violet staining or confocal microscopy. Taxifolin reduced VRSA biofilm by 60% at 128 µg/mL . Compare results with other flavonoids (e.g., quercetin) to contextualize efficacy.

Advanced Research Questions

Q. How can genome-scale metabolic modeling (GSM) resolve contradictions in Taxifolin biosynthesis pathway efficiency across microbial strains?

GSM combined with Pareto frontier analysis identifies competing reactions (e.g., precursor diversion to byproducts like DHK) and predicts optimal gene modifications. For Y. lipolytica, single-gene deletion simulations revealed that blocking ERG1 (squalene epoxidase) increased Taxifolin yield by 38% by redirecting acetyl-CoA flux . Validate predictions via 13C metabolic flux analysis to resolve discrepancies between in silico and experimental yields.

Q. What experimental designs address variability in Taxifolin’s pro-apoptotic mechanisms across cancer types (e.g., pancreatic vs. breast cancer)?

Pancreatic cancer studies show Taxifolin induces apoptosis via HIF-1α suppression (e.g., 50% reduction in HIF-1α at 50 µM), while breast cancer models link it to β-catenin-mediated epithelial-mesenchymal transition. Use multi-omics (transcriptomics/Western blot) to map pathway-specific markers (e.g., Bax/Bcl-2 ratio, caspase-3 activation). Cross-validate with siRNA knockdowns (e.g., HIF-1α siRNA) to confirm mechanism specificity .

Q. How can crossover clinical trial designs minimize confounding factors when assessing Taxifolin’s neurocognitive effects in humans?

In randomized, double-blind crossover trials (e.g., n=30 healthy adults), administer Taxifolin-rich foods and placebo in alternating phases with washout periods. Use serial subtraction tasks to quantify cognitive improvements (e.g., 15% increase in correct answers post-Taxifolin) and RNA-seq to track granulocyte-enriched genes (e.g., LYZ, MPO) linked to foreign substance clearance. Control for circadian rhythms and dietary variables .

Q. What strategies reconcile dose-dependent discrepancies in Taxifolin’s antibiofilm activity across bacterial isolates?

Standardize biofilm assays using microtiter plates and normalize data to bacterial growth curves. Taxifolin’s biofilm inhibition varies by strain (e.g., 40–70% reduction at 64–256 µg/mL). Use confocal microscopy to visualize biofilm architecture disruption and correlate with quorum-sensing gene expression (e.g., agr system in S. aureus) .

Methodological Guidance

Q. How should researchers design in vivo studies to evaluate Taxifolin’s neuroprotection against neurotoxins (e.g., acrylamide)?

- Animal models : Use Wistar rats (n=6/group) divided into control, toxin-only (e.g., acrylamide 25 mg/kg), and toxin+Taxifolin (50 mg/kg) groups .

- Endpoints : Measure oxidative stress markers (MDA, SOD), histopathology (H&E staining for neuronal damage), and behavioral tests (e.g., Morris water maze).

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests; report effect sizes for clinical relevance.

Q. What integrative approaches link Taxifolin’s transcriptomic effects to phenotypic outcomes in human trials?

Combine RNA-seq data (e.g., differential expression of HLA-DRA, CXCR4) with functional enrichment analysis (DAVID/KEGG) to identify pathways (e.g., phagosome activation). Validate via qPCR and correlate with phenotypic metrics (e.g., reduced fatigue scores) using multivariate regression .

Data Analysis & Reporting

Q. How should researchers present contradictory findings on Taxifolin’s immune modulation (e.g., pro- vs. anti-inflammatory)?

Contextualize results by model system: In cancer, Taxifolin suppresses pro-inflammatory cytokines (e.g., IL-6 via HIF-1α), while in infection models, it enhances leukocyte immune responses. Use meta-analysis frameworks (e.g., PRISMA) to synthesize data and highlight dose- or context-dependent effects .

Q. What statistical methods are optimal for analyzing dose-response relationships in Taxifolin’s bioactivity studies?

Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. For antimicrobial assays, use PROBIT analysis to determine MIC90. Report 95% confidence intervals and assess goodness-of-fit (R² ≥0.9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.